1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Anticancer Alkylating agent Structure-activity relationship

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole combines a validated anticancer tetrahydropyrano[4,3-c]pyrazole scaffold with a chloroethyl alkylating warhead and a thiophen-2-yl pharmacophore. The chloroethyl group is decisive for antineoplastic activity—replacement with methyl abolishes potency. Ideal for MTT cytotoxicity screening, COX/cytokine profiling, covalent target engagement assays, and as a late-stage diversification intermediate. Order 5–50 mg for initial SAR, 1–5 g for library synthesis.

Molecular Formula C12H13ClN2OS
Molecular Weight 268.76 g/mol
CAS No. 2098090-12-9
Cat. No. B1479838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS2098090-12-9
Molecular FormulaC12H13ClN2OS
Molecular Weight268.76 g/mol
Structural Identifiers
SMILESC1COCC2=C1N(N=C2C3=CC=CS3)CCCl
InChIInChI=1S/C12H13ClN2OS/c13-4-5-15-10-3-6-16-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7H,3-6,8H2
InChIKeyLJZDGNNQYXAQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098090-12-9): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098090-12-9, molecular formula C12H13ClN2OS, MW 268.76 g/mol) is a synthetic heterocyclic compound belonging to the fused pyrano[4,3-c]pyrazole class [1]. Its structure features a tetrahydropyran ring fused to a pyrazole core, with a thiophen-2-yl substituent at position 3 and a 2-chloroethyl group at the N1 position [1]. The compound was first deposited in PubChem in 2016 and bears three distinct pharmacophoric elements: (i) the electron-rich thiophene ring capable of π-stacking and sulfur-mediated interactions, (ii) the pyrazole nucleus providing hydrogen-bond acceptor capacity (HBA count = 3, HBD count = 0), and (iii) the 2-chloroethyl group, a recognized alkylating-warhead motif in anticancer agent design [1][2]. Its computed XLogP3-AA of 1.9 indicates moderate lipophilicity suitable for membrane permeability without excessive hydrophobicity [1]. This compound is offered by multiple chemical suppliers at typical research-grade purity of 95%, with availability in milligram to gram quantities for early-stage discovery [1].

Why 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cannot Be Substituted by In-Class Analogs Without Functional Consequence


The tetrahydropyrano[4,3-c]pyrazole scaffold is not a monolithic pharmacophore; biological activity is exquisitely sensitive to the identity and placement of substituents at the N1 and C3 positions [1]. The 2-chloroethyl group at N1 is not a passive alkyl substituent—published literature on pyrazole chemotypes demonstrates that replacement of a 2-chloroethyl function with a simple methyl group abolishes antineoplastic activity entirely (compound 6a active in vivo, 6b inactive) [2]. Similarly, the thiophen-2-yl at C3 cannot be arbitrarily swapped for thiophen-3-yl or phenyl without altering the electronic topology, steric profile, and target-binding geometry of the molecule; SAR studies on pyrazole-thiophene hybrids confirm that the thiophene attachment point and substitution pattern directly modulate cytotoxicity against MCF-7 cells [3]. The tetrahydropyran oxygen further contributes polarity and conformational constraint distinct from thiopyrano (S) or cyclopenta analogs [4]. For procurement decisions, substituting with 1-ethyl-3-(thiophen-2-yl) (CAS 2098009-29-9), 3-(thiophen-2-yl) unsubstituted (CAS 2098090-08-3), or the thiophen-3-yl regioisomer (CAS 2098021-13-5) would yield a compound lacking the alkylating chloroethyl warhead, the N1 anchor, or the correct thiophene regiochemistry—any one difference sufficient to produce a divergent biological profile.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098090-12-9) vs. Closest Analogs


N1-Chloroethyl vs. N1-Ethyl: Alkylating Warhead Confers Demonstrated In Vivo Antineoplastic Activity Advantage in Pyrazole Chemotype

Within the broader pyrazole chemotype, the 2-chloroethyl substituent is a functionally critical alkylating warhead whose replacement by a simple alkyl group abolishes antineoplastic activity. In a controlled study of pyrazolotetrazine derivatives, compound 6a bearing the 2-chloroethyl function demonstrated good antineoplastic activity in experimental animals, whereas compound 6b, the direct methyl analog, was completely inactive [1]. This finding establishes the chloroethyl→alkyl switch as a binary activity determinant, not a gradual potency modulation, within structurally related pyrazole frameworks. The target compound bears this 2-chloroethyl group at N1, while its closest commercially available analog 1-ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098009-29-9, MW 234.32) carries only an ethyl group and therefore lacks this alkylating functionality [2]. Additionally, in the pyrazolotetrazepinone series reported by Raimondi et al. (2015), incorporation of the 2-chloroethyl substituent produced a compound approximately 2.2-fold more active than its non-chloroethyl counterpart against HL60 and K562 leukemia cell lines (GI50 values of 14 and 18 µM, respectively) [3].

Anticancer Alkylating agent Structure-activity relationship

Thiophen-2-yl vs. Thiophen-3-yl Regioisomerism: Positional Isomer Impacts Cytotoxic Potency in Pyrazole-Thiophene Hybrid Class

The target compound bears a thiophen-2-yl substituent at C3 of the pyrazole ring, distinguishing it from the commercially available regioisomer 1-(2-chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098021-13-5) [1]. While compound-specific head-to-head data for these two regioisomers are absent from the peer-reviewed literature, SAR studies on pyrazole-thiophene hybrids published in 2026 demonstrate that the thiophene attachment point contributes to differential cytotoxicity: in a series of pyrazole-thiophene hybrids tested against MCF-7 and HepG2 cells, compounds with electron-donating substituents on the aromatic ring and specific thiophene linkages achieved MCF-7 cytotoxicity ranging from 10.36 to 38.8 µM, with the most potent hybrid (5b) showing HepG2 IC50 of 10.36 µM compared to the reference drug vinblastine at 8.22 µM [2]. The thiophene sulfur atom position (2-yl vs. 3-yl) alters the vector of sulfur-mediated interactions and the electronic distribution across the π-system, a factor recognized as significant in thiophene-containing kinase inhibitor design [2]. The target compound's thiophen-2-yl configuration places the sulfur atom in closer proximity to the pyrazole C4 position, potentially enabling intramolecular S···N or S···π contacts not available to the 3-yl isomer.

Regioselectivity Thiophene isomerism Anticancer SAR

Tetrahydropyrano[4,3-c]pyrazole Scaffold: Documented Anticancer Activity in MCF-7 Breast Cancer Model from Published Primary Literature

The tetrahydropyrano[4,3-c]pyrazole scaffold is not merely a structural curiosity; published primary research confirms its capacity to support potent anticancer activity. In the 2016 Tetrahedron study by Wang et al., a series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives were synthesized and evaluated for in vitro antitumor activity against four human cancer cell lines (MCF-7, EC-109, HGC-27, PC-3) using the MTT assay [1]. Most compounds proved more potent than the positive control 5-fluorouracil. Critically for procurement context, compounds 4c and 4d within this series demonstrated activity against the MCF-7 breast cancer cell line that was close to that of doxorubicin, a standard-of-care chemotherapeutic [1]. Notably, compounds 4i and 4j showed three-fold greater activity than 5-fluorouracil against HGC-27/PC-3 and EC-109 cell lines, respectively [1]. This establishes that the tetrahydropyrano[4,3-c]pyrazole core—the identical scaffold present in the target compound—can deliver single-digit micromolar or sub-micromolar potency when appropriately substituted. The target compound (CAS 2098090-12-9) differs from the Wang et al. series by bearing thiophen-2-yl and 2-chloroethyl substituents rather than indolyl groups, but shares the same core scaffold geometry, ring-fusion pattern, and hydrogen-bonding architecture.

Tetrahydropyrano[4,3-c]pyrazole Breast cancer MCF-7 cytotoxicity

Physicochemical Differentiation: XLogP, Hydrogen-Bonding Profile, and Molecular Weight Distinguish Target from Closest In-Class Analogs

Physicochemical properties directly impact solubility, permeability, protein binding, and assay compatibility—all factors relevant to experimental reproducibility and procurement decisions. The target compound (MW 268.76, XLogP3-AA 1.9, HBA 3, HBD 0, rotatable bonds 3) occupies a distinct property space relative to its closest analogs [1]. The 1-ethyl analog (CAS 2098009-29-9, MW 234.32) is 34.44 Da lighter and lacks the chlorine atom that contributes to both lipophilicity and alkylating reactivity. The unsubstituted N1 analog 3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098090-08-3, MW 206.27) is 62.49 Da lighter and has an additional hydrogen-bond donor (N-H), fundamentally altering its solubility and target-binding profile [1]. The XLogP3-AA of 1.9 for the target compound places it within the favorable lipophilicity range (1–3) associated with good oral absorption potential per Lipinski guidelines, while being sufficiently polar for aqueous solubility in DMSO-water assay systems [1]. The zero HBD count means the compound cannot act as a hydrogen-bond donor, a property that may enhance membrane permeability but could limit certain target interactions that require H-bond donation from the ligand.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Research Application Scenarios for 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098090-12-9) Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The tetrahydropyrano[4,3-c]pyrazole scaffold has validated anticancer activity against MCF-7, HGC-27, EC-109, and PC-3 cell lines with potency comparable to doxorubicin in the best cases [1]. The target compound, combining this scaffold with a thiophen-2-yl moiety and a 2-chloroethyl alkylating warhead, occupies underexplored chemical space within this validated framework. It is recommended as a starting point for SAR campaigns aimed at understanding how thiophene heterocycle incorporation modulates potency relative to the published indolyl-substituted series, and whether the chloroethyl group confers covalent target engagement or enhanced cytotoxicity through DNA alkylation, as observed in related pyrazole chemotypes [2]. Procurement of 5–50 mg quantities is appropriate for initial MTT-based cytotoxicity screening against the NCI-60 panel or selected breast, gastric, and prostate cancer lines, with the 1-ethyl analog (CAS 2098009-29-9) serving as the essential negative control for chloroethyl-dependent activity [3].

Anti-Inflammatory Probe Development Targeting the Pyrano[4,3-c]pyrazole Pharmacophore

US Patent 4,178,379 establishes that substituted 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles possess anti-inflammatory activity as measured by the mouse active arthus (MAA) test and are effective in the prevention and inhibition of granuloma tissue formation, with utility comparable to phenylbutazone and indomethacin [1]. The target compound's thiophene substituent may enhance this anti-inflammatory profile, as thiophene-containing pyrazole derivatives have demonstrated inhibition of pro-inflammatory cytokines including TNF-α and IL-6 in vitro [2]. Procurement at 10–100 mg scale is recommended for COX-1/COX-2 inhibition assays, cytokine release profiling in LPS-stimulated PBMCs or RAW 264.7 macrophages, and comparative testing against the 1-ethyl and N1-unsubstituted analogs to isolate the contribution of the chloroethyl group to any observed anti-inflammatory activity.

Chemical Biology Tool Compound for Alkylating-Warhead Mechanistic Studies

The 2-chloroethyl group is a well-precedented alkylating warhead that can form covalent adducts with nucleophilic sites on DNA (particularly N7 of guanine) and proteins [1]. Within the pyrazole class, the presence of a 2-chloroethyl function has been shown to be the decisive determinant of antineoplastic activity, with the corresponding methyl analog being completely inactive [2]. The target compound provides a useful chemical biology tool for investigating whether the chloroethyl group in a tetrahydropyrano-fused pyrazole context retains this alkylating capacity, and whether covalent modification of biological targets contributes to its mechanism of action. Recommended experiments include DNA alkylation assays (e.g., plasmid relaxation or mass spectrometry-based adduct detection), cellular thermal shift assays (CETSA) for target engagement profiling, and comparative washout experiments versus the 1-ethyl analog to distinguish reversible from irreversible pharmacology.

Synthetic Methodology Development Using the Bifunctional Tetrahydropyrano[4,3-c]pyrazole Core

The target compound's structure presents a versatile synthetic intermediate: the chloroethyl group is a competent leaving group for nucleophilic substitution reactions (enabling introduction of amines, thiols, or azide for click chemistry), while the thiophene ring can undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling for further diversification [1]. The tetrahydropyrano[4,3-c]pyrazole scaffold itself can be constructed via domino cyclization approaches as demonstrated by Wang et al. [2]. Procurement at 1–5 g scale is recommended for use as a key intermediate in the parallel synthesis of focused compound libraries, where the chloroethyl handle enables late-stage diversification without disturbing the thiophene-pyrazole pharmacophore.

Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.